molecular formula C12H17NO2 B13580615 Methyl 2-amino-4-(2-methyl-2-propanyl)benzoate

Methyl 2-amino-4-(2-methyl-2-propanyl)benzoate

Cat. No.: B13580615
M. Wt: 207.27 g/mol
InChI Key: YAUGMNFUXAUDGZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-methyl-2-propanyl)benzoate is a substituted benzoate ester featuring an amino group at the 2-position and a bulky tert-butyl (2-methyl-2-propanyl) group at the 4-position of the aromatic ring. For instance, the reaction of methyl 4-cyano-2-nitrobenzoate with HCl and subsequent functionalization steps (as seen in ) may serve as a template, with modifications to introduce the tert-butyl and amino groups.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-amino-4-tert-butylbenzoate

InChI

InChI=1S/C12H17NO2/c1-12(2,3)8-5-6-9(10(13)7-8)11(14)15-4/h5-7H,13H2,1-4H3

InChI Key

YAUGMNFUXAUDGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-amino-4-(1,1-dimethylethyl)-, methyl ester typically involves the esterification of 2-amino-4-(1,1-dimethylethyl)benzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-amino-4-(1,1-dimethylethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzoic acid, 2-amino-4-(1,1-dimethylethyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-amino-4-(1,1-dimethylethyl)-, methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Benzoate Esters

Structural and Functional Group Comparisons

The compound’s distinct substituents differentiate it from other benzoate esters. Key structural analogs include:

Compound Name Substituents Key Functional Features
Methyl 2-amino-4-(tert-butyl)benzoate 2-amino, 4-tert-butyl Electron-donating amino group; bulky tert-butyl
Methyl benzoate Unsubstituted Parent ester; simple aromatic backbone
Methyl 2-nitrobenzoate 2-nitro Electron-withdrawing nitro group
Benzyl benzoate Benzyl ester Aromatic ester with extended alkyl chain
Methyl 2-methylbenzoate 2-methyl Electron-donating methyl group
Key Observations:
  • Amino vs. Nitro Groups: The amino group in the target compound (electron-donating) contrasts sharply with the nitro group in methyl 2-nitrobenzoate (electron-withdrawing), which would influence reactivity in electrophilic substitution reactions and acidity of the ester .

Physical and Olfactory Properties

While direct data on the target compound’s odor or solubility is absent, inferences can be drawn from structurally related esters:

  • Methyl benzoate : Exhibits a cananga-like odor due to its simple aromatic structure .
  • Benzyl benzoate : Possesses a balsamic, almond-like aroma, attributed to the benzyl ester moiety .
  • Hexyl benzoate : Features a woody-green odor, influenced by the longer alkyl chain .

The tert-butyl group in the target compound may reduce volatility compared to methyl or ethyl benzoates, while the amino group could introduce polarity, enhancing solubility in protic solvents.

Crystallographic and Computational Insights

Tools like SHELX and Mercury are widely used for structural elucidation of benzoate derivatives. For example:

  • Phenyl benzoate : Exhibits a twisted aromatic ring conformation (63.54° dihedral angle) due to steric interactions . The tert-butyl group in the target compound could induce similar or greater distortion, affecting crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds).
  • Packing Similarity : Mercury’s Materials Module enables comparison of crystal structures, which could reveal unique packing motifs in the target compound versus analogs like methyl 2-methylbenzoate .

Data Table: Comparative Overview of Key Benzoate Derivatives

Compound Name Substituents Odor/Properties Toxicity Notes Synthesis Clues
Methyl 2-amino-4-(tert-butyl)benzoate 2-amino, 4-tert-butyl Likely low volatility Potential basic reactivity Nitration, alkylation
Methyl benzoate Unsubstituted Cananga-like Phototoxic Esterification of benzoic acid
Methyl 2-nitrobenzoate 2-nitro Electron-withdrawing Nitration of methyl benzoate
Benzyl benzoate Benzyl ester Balsamic, almond Dermal sensitizer Schotten-Baumann reaction

Biological Activity

Methyl 2-amino-4-(2-methyl-2-propanyl)benzoate, also known as a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H17_{17}NO2_2
  • Molecular Weight : 209.27 g/mol

The compound features a benzoate core with an amino group and a branched alkyl side chain, which may influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives showed that compounds with similar structures demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Candida albicans4

These findings suggest that the compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A recent study highlighted its ability to modulate inflammatory responses in macrophages, potentially reducing chronic inflammation associated with metabolic disorders like type 2 diabetes.

Case Study: Inhibition of Macrophage Activation

In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages. This suggests a mechanism whereby the compound may attenuate the inflammatory paracrine loop between macrophages and adipocytes.

Anticancer Activity

Emerging evidence points to the anticancer potential of this compound. In studies involving various cancer cell lines, the compound exhibited cytotoxic effects, indicating its potential as a therapeutic agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The observed cytotoxicity may be attributed to the compound's ability to induce apoptosis in cancer cells, potentially through pathways involving mitochondrial dysfunction and oxidative stress.

Mechanistic Insights

The biological activity of this compound can be further understood through mechanistic studies:

  • Membrane Interaction : The compound's amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability.
  • Enzyme Inhibition : Preliminary data suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells, indicating a potential mechanism for its anticancer activity.

Q & A

Basic: What spectroscopic and crystallographic methods are optimal for characterizing Methyl 2-amino-4-(2-methyl-2-propanyl)benzoate?

Answer:
For structural confirmation, combine NMR (¹H/¹³C) to identify functional groups and substituent positions, IR spectroscopy to detect ester (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretch ~3300 cm⁻¹), and mass spectrometry for molecular ion validation. Single-crystal X-ray diffraction (SCXRD) is critical for resolving steric effects from the tert-butyl group. Use SHELX (SHELXL for refinement) to handle twinned or high-resolution data , and Mercury CSD to visualize intermolecular interactions (e.g., hydrogen bonds, π-stacking) . For crystallographic diagrams, ORTEP-III with its GUI provides publication-ready thermal ellipsoid plots .

Basic: What synthetic routes are reported for this compound?

Answer:
A common approach involves:

  • Step 1: Direct alkylation of 2-aminobenzoic acid derivatives with 2-methyl-2-propanol under acidic conditions.
  • Step 2: Esterification using methyl chloride or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
  • Step 3: Purification via recrystallization or column chromatography.
    Key challenges include regioselectivity at the para position and steric hindrance from the tert-butyl group. Monitor reaction progress with TLC and confirm purity via HPLC .

Advanced: How can steric effects from the tert-butyl group influence reaction pathways or crystallographic packing?

Answer:
The tert-butyl group introduces steric bulk, which:

  • In synthesis: Reduces nucleophilic substitution rates at adjacent positions. Use bulky bases (e.g., DBU) or elevated temperatures to overcome kinetic barriers .
  • In crystallography: Promotes specific packing motifs. Analyze using Mercury CSD to identify dominant interactions (e.g., C-H···O/N hydrogen bonds, van der Waals contacts). Compare with analogs lacking the tert-butyl group to isolate steric contributions .

Advanced: How to resolve discrepancies between theoretical (DFT) and experimental spectroscopic data for this compound?

Answer:
Discrepancies in vibrational spectra (e.g., IR) often arise from solvent effects or crystal packing forces not modeled in DFT.

  • Methodology:
    • Perform DFT calculations with implicit solvent models (e.g., PCM) and compare to solution-phase IR.
    • For solid-state IR, use Mercury CSD to extract hydrogen-bonding parameters and refine computational models with periodic boundary conditions .
    • Validate with Raman spectroscopy , which is less affected by crystal packing .

Advanced: What strategies optimize regioselectivity in derivatization reactions of this compound?

Answer:
The amino group at position 2 is more nucleophilic than the ester. To target para or meta positions:

  • Protection: Temporarily protect the amino group with Boc or acetyl to direct electrophiles to the tert-butyl-adjacent position.
  • Directing groups: Introduce transient directing groups (e.g., pyridyl) via coordination to transition metals (e.g., Pd, Cu) for C-H activation .
  • Steric control: Use bulky catalysts (e.g., BrettPhos Pd) to favor less hindered reaction sites .

Advanced: How to analyze and address low crystallinity or twinning in X-ray studies of this compound?

Answer:
Low crystallinity may result from conformational flexibility or solvent retention. Strategies include:

  • Crystallization optimization: Screen solvents (e.g., DCM/hexane) and use slow evaporation.
  • Data processing: In SHELXL , apply TWIN commands for twinned data and refine using HKLF5 .
  • Validation: Cross-check with PLATON to detect twinning and validate hydrogen-bonding networks .

Advanced: How does halogen substitution (e.g., Br, I) at position 4 or 5 alter the compound’s bioactivity or reactivity?

Answer:
Halogens increase electrophilicity and influence bioactivity:

  • Reactivity: Iodo derivatives undergo Suzuki coupling more readily than bromo analogs. Use Pd(PPh₃)₄ and aryl boronic acids for cross-coupling .
  • Bioactivity: Halogens enhance interactions with hydrophobic protein pockets. Compare IC₅₀ values in enzyme inhibition assays using halogenated vs. non-halogenated analogs .

Advanced: What computational tools predict the compound’s solubility and partition coefficient (logP)?

Answer:
Use ACD/Labs Percepta or Schrödinger QikProp to predict logP and solubility. The tert-butyl group increases hydrophobicity (higher logP), but the amino group improves aqueous solubility. Validate with experimental shake-flask methods and HPLC retention times .

Advanced: How to design stability studies for this compound under varying pH and temperature?

Answer:

  • pH stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The ester group is prone to hydrolysis under basic conditions.
  • Thermal stability: Use TGA/DSC to identify decomposition temperatures. Store at –20°C under inert atmosphere to prevent oxidation .

Advanced: What intermolecular interactions dominate in cocrystals of this compound with pharmaceutically relevant coformers?

Answer:
The amino and ester groups participate in hydrogen bonds with coformers (e.g., carboxylic acids). Use Mercury CSD to analyze interaction motifs (e.g., R₂²(8) rings) and SHELXD for phase determination in cocrystal structures .

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